

Application Notes and Protocols: Immunohistochemical Analysis of Caroverine's Effects in Brain Tissue

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Compound of Interest

Compound Name: Caroverine Hydrochloride

Cat. No.: B1668455

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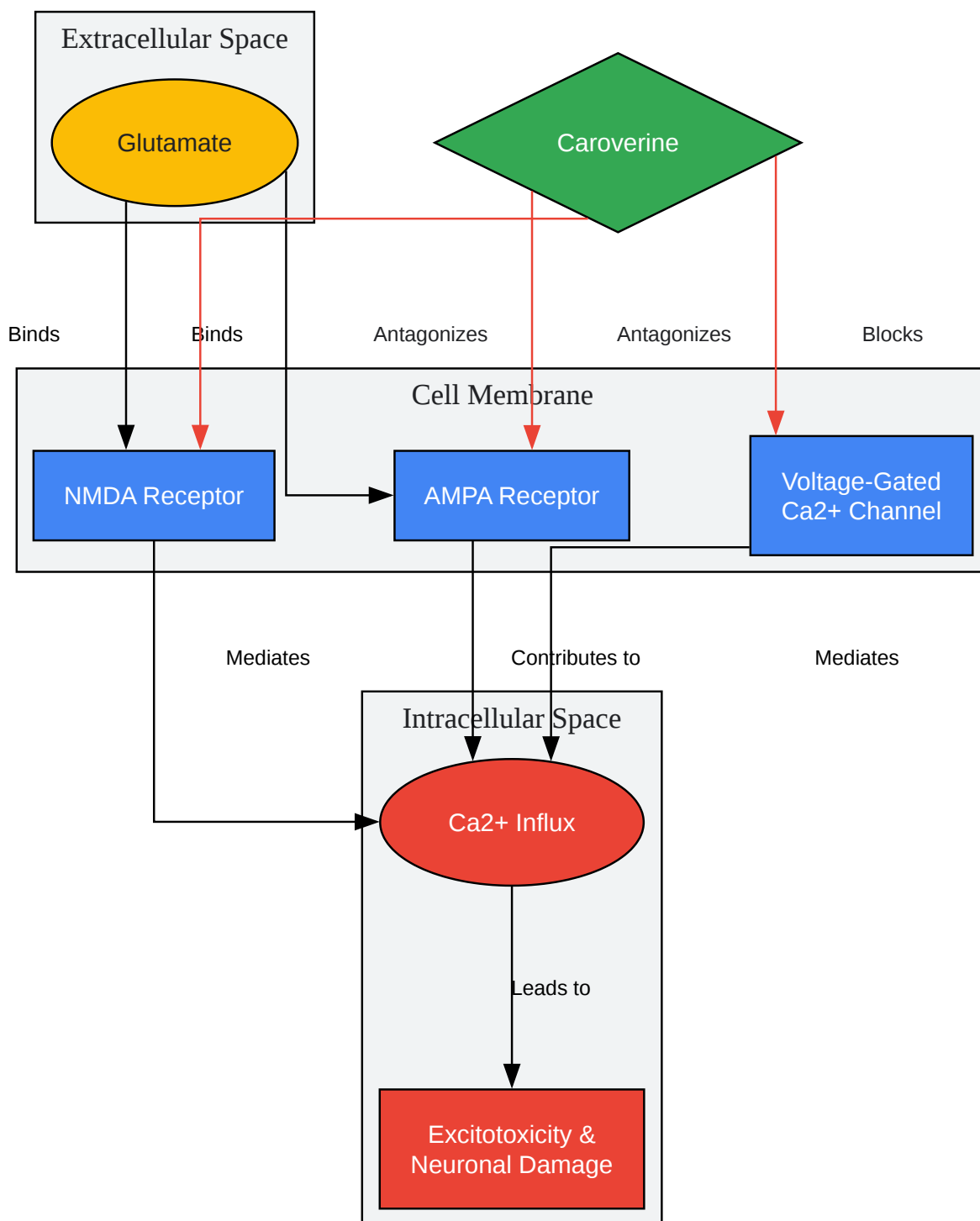
For Researchers, Scientists, and Drug Development Professionals

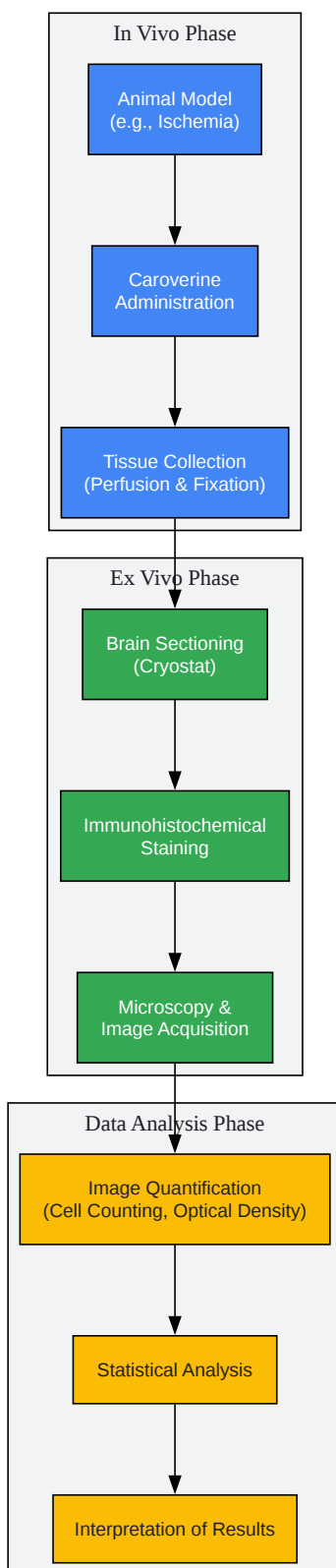
Introduction

Caroverine is a quinoxaline derivative initially developed as an antispasmodic agent. Its neuroprotective potential has garnered significant interest, primarily attributed to its multifaceted mechanism of action within the central nervous system (CNS). Caroverine functions as a competitive antagonist of both α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) glutamate receptors.[1][2][3] At higher concentrations, it can also exhibit non-competitive NMDA antagonism.[1] Furthermore, Caroverine acts as a calcium channel blocker, contributing to the reduction of intracellular calcium influx, a key process in neuronal signaling and excitotoxicity.[4][5][6] This dual action on glutamatergic pathways and calcium homeostasis suggests its potential in mitigating neuronal damage in various neuropathological conditions.

These application notes provide a detailed framework for investigating the effects of Caroverine on brain tissue using immunohistochemistry (IHC). The provided protocols are designed to enable researchers to visualize and quantify changes in the expression and localization of key neuronal proteins, such as glutamate receptor subunits and markers of neuronal activity or damage, following Caroverine administration.

Putative Signaling Pathway of Caroverine's Neuroprotective Action





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